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Compound of Interest

Compound Name: Fmoc-D-Thz-OH

Cat. No.: B557612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4R)-3-(9H-fluoren-9-

ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH), a specialized amino

acid derivative crucial for advanced peptide synthesis and the development of novel

therapeutics.

Core Compound Data
Fmoc-D-Thz-OH is a protected form of D-thiazolidine-4-carboxylic acid, where the amine group

is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-

labile, making the compound ideal for use in Fmoc-based solid-phase peptide synthesis

(SPPS). The D-configuration provides resistance to enzymatic degradation, while the

thiazolidine ring acts as a conformational constraint and a stable, masked form of cysteine.
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Parameter Value Reference

CAS Number 198545-89-0 [1]

Synonyms
Fmoc-D-thiaproline, N-Fmoc-

thiazolidine-D-4-carboxylic acid
[1]

Molecular Formula C19H17NO4S [1]

Molecular Weight 355.41 g/mol [1]

Appearance White crystalline powder

Purity Typically ≥98% (HPLC)

Storage Store at 2-8°C

Prominent Suppliers
A variety of chemical suppliers offer Fmoc-D-Thz-OH for research and development purposes.

Notable suppliers include:

Aapptec[1]

Advanced ChemTech

Bachem[2]

Chem-Impex

Creative Peptides

Applications in Research and Drug Development
Fmoc-D-Thz-OH is a valuable building block in peptide chemistry for several key reasons:

Enhanced Stability: The D-amino acid configuration confers resistance to cleavage by

proteases, which typically recognize L-amino acids. This can significantly increase the in-vivo

half-life of peptide-based drugs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.peptide.com/product/fmoc-d-thz-oh-198545-89-0/
https://www.peptide.com/product/fmoc-d-thz-oh-198545-89-0/
https://www.peptide.com/product/fmoc-d-thz-oh-198545-89-0/
https://www.peptide.com/product/fmoc-d-thz-oh-198545-89-0/
https://www.benchchem.com/product/b557612?utm_src=pdf-body
https://www.peptide.com/product/fmoc-d-thz-oh-198545-89-0/
https://shop.bachem.com/product/4037410/
https://www.benchchem.com/product/b557612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conformational Rigidity: The thiazolidine ring restricts the conformational freedom of the

peptide backbone. This is a powerful tool in rational drug design to lock a peptide into a

bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

Masked Cysteine Residue: The thiazolidine ring can be considered a stable, protected form

of a cysteine residue. The ring can be opened under specific conditions post-synthesis to

reveal a free thiol group, which can then be used for disulfide bridging, ligation, or

conjugation.[3]

Experimental Protocols
The incorporation of Fmoc-D-Thz-OH into a peptide sequence follows the standard procedures

for Fmoc-based solid-phase peptide synthesis (SPPS). A general protocol is provided below.

General Protocol for Fmoc-SPPS
This protocol outlines the key steps for incorporating an Fmoc-protected amino acid, such as

Fmoc-D-Thz-OH, into a growing peptide chain on a solid support resin.

1. Resin Preparation:

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-
dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

Drain the DMF from the swollen resin.
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
Drain the piperidine solution.
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure
complete removal of the Fmoc group.[4]
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

In a separate vessel, dissolve Fmoc-D-Thz-OH (3-5 equivalents relative to the resin loading)
and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
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Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino
acid), to the activation mixture and allow it to pre-activate for 1-2 minutes.
Add the activated Fmoc-D-Thz-OH solution to the deprotected resin.
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling can be
monitored using a colorimetric test such as the Kaiser test to check for the presence of free
primary amines. If the test is positive, the coupling step should be repeated.

4. Capping (Optional):

To block any unreacted amino groups and prevent the formation of deletion sequences, a
capping step can be performed. This typically involves treating the resin with a solution of
acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

Once the peptide sequence is complete, wash the resin with dichloromethane (DCM) and
dry it under vacuum.
Cleave the peptide from the resin and remove the side-chain protecting groups by treating
the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5%
water, and 2.5% triisopropylsilane (TIS). The specific cocktail may vary depending on the
amino acid composition of the peptide.
After 2-4 hours, filter the resin and precipitate the crude peptide in cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification:

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).
Confirm the identity and purity of the final peptide by mass spectrometry and analytical
HPLC.

Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide

synthesis.
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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

This guide provides a foundational understanding of Fmoc-D-Thz-OH and its application in

peptide synthesis. For specific applications, optimization of coupling and cleavage conditions

may be necessary. Always refer to the supplier's safety data sheet (SDS) for safe handling and

disposal procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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